1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3OS and a molecular weight of 296.74 g/mol . This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 5-ethyl-2-(trifluoromethylthio)benzene with chloroacetone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through distillation or recrystallization .
Chemical Reactions Analysis
1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Scientific Research Applications
1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and the trifluoromethylthio group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the chloro group is replaced by nucleophiles. Additionally, the carbonyl group in the propan-2-one moiety can undergo various transformations, contributing to its diverse reactivity .
Comparison with Similar Compounds
1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(5-methyl-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a methyl group instead of an ethyl group, leading to differences in reactivity and physical properties.
1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)ethanone: This compound has an ethanone moiety instead of a propan-2-one moiety, affecting its chemical behavior.
1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one: The presence of a bromo group instead of a chloro group results in different reactivity patterns.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
Molecular Formula |
C12H12ClF3OS |
---|---|
Molecular Weight |
296.74 g/mol |
IUPAC Name |
1-chloro-1-[5-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3OS/c1-3-8-4-5-10(18-12(14,15)16)9(6-8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
InChI Key |
RMJJADIQEYGWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)SC(F)(F)F)C(C(=O)C)Cl |
Origin of Product |
United States |
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